![molecular formula C17H18N4O3 B4725556 5-(4-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE](/img/structure/B4725556.png)
5-(4-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE
Overview
Description
5-(4-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylpyrazolylmethyl group, and an isoxazolecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps. One common method involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid . The mixture is stirred in boiling ethanol for 2 hours, followed by purification through crystallization using dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(4-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carbaldehyde
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Uniqueness
5-(4-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-20(11-13-8-9-21(2)18-13)17(22)15-10-16(24-19-15)12-4-6-14(23-3)7-5-12/h4-10H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTXGNXIUCMXSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN(C)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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